1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one
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Overview
Description
1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic methods have been developed for the preparation of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst can yield the desired product . This method offers advantages such as room temperature conditions, short reaction times, and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of solid catalysts like AC-SO3H in ethanol as a reaction medium has been explored for large-scale synthesis . These methods are designed to be cost-effective and environmentally friendly, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one is part of a family of compounds that includes:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
1,5,6,7-Tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: Another heterocyclic compound with a similar structure but different ring fusion.
Uniqueness
The uniqueness of this compound lies in its specific ring fusion and the presence of both pyrazole and pyridine rings. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h3H,1-2H2,(H,7,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDCTQWMEIYFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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